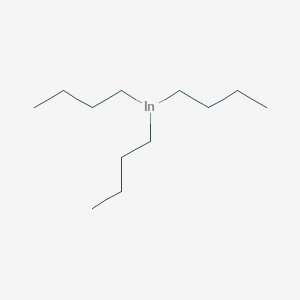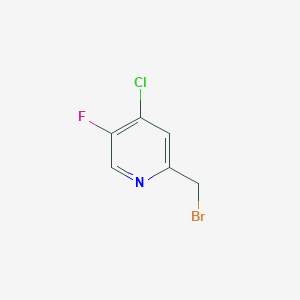
Indium, tributyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium, tributyl- is an organometallic compound with the chemical formula C₁₂H₂₇In . It is a trialkylindium compound, where three butyl groups are bonded to an indium atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Indium, tributyl- can be synthesized through various methods. One common synthetic route involves the reaction of indium trichloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
InCl3+3BuLi→In(Bu)3+3LiCl
This reaction is usually carried out in a dry, oxygen-free environment to prevent the oxidation of the indium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Indium, tributyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxides.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indium, tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used in the production of indium-containing materials, such as indium tin oxide, which is used in touch screens and other electronic devices.
Mechanism of Action
The mechanism by which indium, tributyl- exerts its effects depends on the specific application. In catalytic reactions, the indium atom can coordinate with various ligands, facilitating the formation of new chemical bonds. In biological applications, indium compounds can interact with cellular components, potentially affecting cellular processes.
Comparison with Similar Compounds
Indium, tributyl- can be compared with other trialkylindium compounds, such as indium, trimethyl- and indium, triethyl-. These compounds share similar chemical properties but differ in the length and structure of the alkyl groups. The unique properties of indium, tributyl- make it particularly useful in applications where longer alkyl chains are advantageous.
Similar compounds include:
- Indium, trimethyl-
- Indium, triethyl-
- Indium, tripropyl-
Each of these compounds has its own set of applications and properties, making them suitable for different types of chemical reactions and industrial processes.
Properties
CAS No. |
15676-66-1 |
|---|---|
Molecular Formula |
C12H27In |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
tributylindigane |
InChI |
InChI=1S/3C4H9.In/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
InChI Key |
QIVLHVRZYONPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[In](CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)


![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)

![7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14147708.png)
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)

